4-Bromo-4'-methoxydiphenylamine
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Overview
Description
4-Bromo-4’-methoxydiphenylamine is an organic compound with the molecular formula C13H12BrNO and a molecular weight of 278.14 g/mol It is a derivative of diphenylamine, where one phenyl ring is substituted with a bromine atom and the other with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-4’-methoxydiphenylamine can be synthesized through several methods. One common approach involves the bromination of 4-methoxydiphenylamine using bromine in the presence of a suitable solvent such as chloroform . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the synthesis of 4-Bromo-4’-methoxydiphenylamine may involve continuous flow processes to enhance efficiency and yield. Modular microreaction systems have been developed to facilitate the rapid and homogeneous bromination of precursor compounds . These systems offer advantages such as precise control over reaction parameters and reduced formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-methoxydiphenylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups at the bromine position .
Scientific Research Applications
4-Bromo-4’-methoxydiphenylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-methoxydiphenylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A psychedelic compound with distinct pharmacological properties.
4-Bromo-3-methylanisole: Used in the synthesis of dyes and pigments.
Uniqueness
4-Bromo-4’-methoxydiphenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of bromine and methoxy groups makes it versatile for various chemical reactions and applications .
Properties
IUPAC Name |
N-(4-bromophenyl)-4-methoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJJSRXECRBIPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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